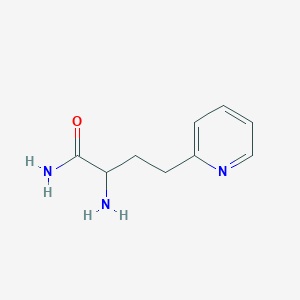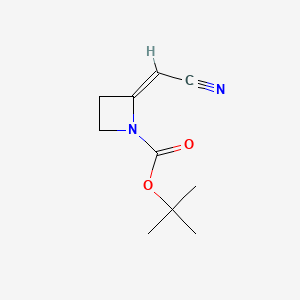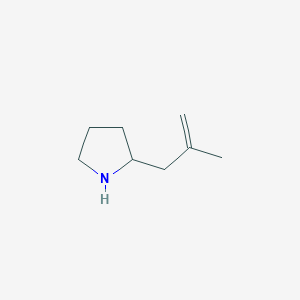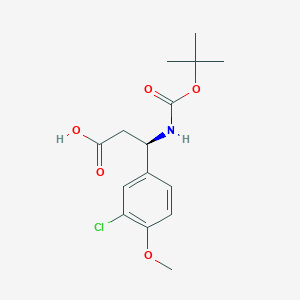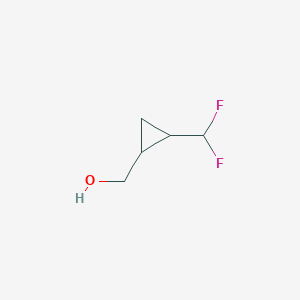![molecular formula C9H9Cl2N3S B13625752 [5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride](/img/structure/B13625752.png)
[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride is a chemical compound that belongs to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities, including antiviral, antifungal, and antibacterial properties . The presence of the 4-chlorophenyl group enhances its biological activity, making it a compound of interest in various scientific research fields.
Preparation Methods
The synthesis of [5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride typically involves multiple steps starting from 4-chlorobenzoic acid. The process includes esterification with methanol, hydrazination, salt formation, and cyclization to form the 1,3,4-thiadiazole ring . The intermediate product, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, is then converted into sulfonyl chloride, followed by nucleophilic attack by amines to yield the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing other bioactive molecules.
Biology: Investigated for its antiviral, antifungal, and antibacterial properties.
Industry: Used in the development of agricultural chemicals and pesticides.
Mechanism of Action
The mechanism of action of [5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes like carbonic anhydrase, which is crucial for various biological processes . The presence of the 4-chlorophenyl group enhances its binding affinity to these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar compounds to [5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride include:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Shares the thiadiazole ring but differs in functional groups.
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-amine: Contains an oxadiazole ring instead of a thiadiazole ring.
5-(4-Chlorophenyl)-1,3,4-triazole-2-amine: Features a triazole ring, offering different biological activities.
The uniqueness of this compound lies in its specific structure, which provides a balance of stability and reactivity, making it suitable for various applications in scientific research and industry.
Properties
Molecular Formula |
C9H9Cl2N3S |
|---|---|
Molecular Weight |
262.16 g/mol |
IUPAC Name |
[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H8ClN3S.ClH/c10-7-3-1-6(2-4-7)9-13-12-8(5-11)14-9;/h1-4H,5,11H2;1H |
InChI Key |
OHDNMLVVERPXAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(S2)CN)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


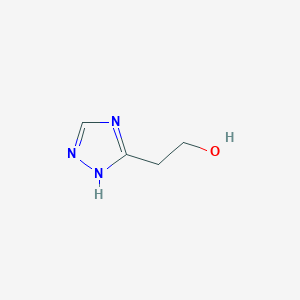
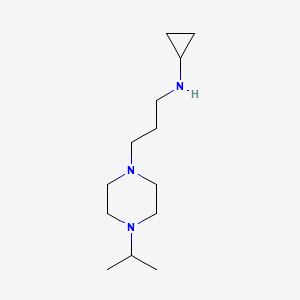
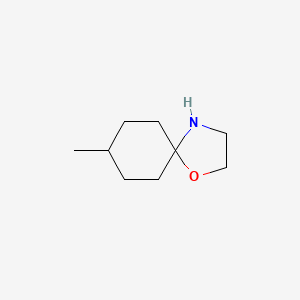
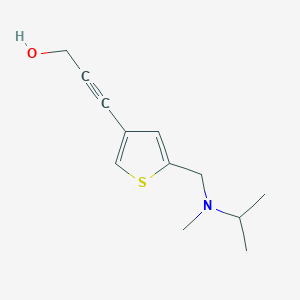
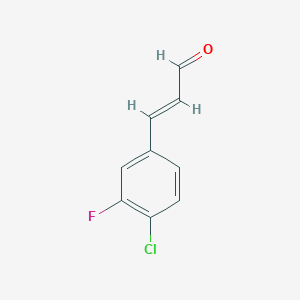
![1-Tert-butyl2-ethyl3-oxo-1-azaspiro[3.3]heptane-1,2-dicarboxylate](/img/structure/B13625715.png)
